3-benzyl-1-(4-bromobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide
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Overview
Description
3-benzyl-1-(4-bromobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide is a synthetic organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole core substituted with benzyl, bromobenzyl, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-(4-bromobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide typically involves the Menschutkin reaction, where a tertiary amine reacts with an alkyl halide. In this case, the reaction between 1,2-dimethylimidazole and benzyl bromide forms the desired product . The reaction conditions often include the use of a solvent such as acetonitrile and a temperature range of 50-80°C to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-1-(4-bromobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzimidazole core can participate in redox reactions, although specific examples for this compound are limited.
Coupling Reactions: The benzyl and bromobenzyl groups can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can be used in substitution reactions.
Oxidizing Agents: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Catalysts: Palladium or copper catalysts are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted benzimidazole derivatives.
Scientific Research Applications
3-benzyl-1-(4-bromobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzimidazole derivatives.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-benzyl-1-(4-bromobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The bromobenzyl group may enhance binding affinity through halogen bonding, while the dimethyl groups can influence the compound’s overall hydrophobicity and stability.
Comparison with Similar Compounds
Similar Compounds
Benzyl bromide: A simpler compound with similar reactivity but lacking the benzimidazole core.
4-bromobenzyl bromide: Shares the bromobenzyl group but lacks the benzimidazole and dimethyl groups.
1,2-dimethylimidazole: Contains the imidazole core but lacks the benzyl and bromobenzyl groups.
Uniqueness
3-benzyl-1-(4-bromobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide is unique due to the combination of its benzimidazole core with benzyl, bromobenzyl, and dimethyl substitutions. This unique structure imparts specific chemical properties and potential biological activities that are not observed in simpler related compounds.
Properties
CAS No. |
853348-95-5 |
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Molecular Formula |
C23H22Br2N2 |
Molecular Weight |
486.2 g/mol |
IUPAC Name |
1-benzyl-3-[(4-bromophenyl)methyl]-5,6-dimethylbenzimidazol-1-ium;bromide |
InChI |
InChI=1S/C23H22BrN2.BrH/c1-17-12-22-23(13-18(17)2)26(15-20-8-10-21(24)11-9-20)16-25(22)14-19-6-4-3-5-7-19;/h3-13,16H,14-15H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
VNJWRMGANSJXTN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=C(C=C1C)[N+](=CN2CC3=CC=C(C=C3)Br)CC4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
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